molecular formula C17H14BrN3O3 B10864432 N'~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide

N'~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B10864432
M. Wt: 388.2 g/mol
InChI Key: GJFWINSCZXJKQT-UHFFFAOYSA-N
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Description

N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a brominated indole moiety and a methoxy-substituted phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide typically involves the following steps:

  • Formation of the Indole Derivative

    • Starting with a suitable indole precursor, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the indole ring.
    • The resulting 5-bromoindole is then subjected to oxidation to form the 2-oxo-1,2-dihydro-3H-indole structure.
  • Condensation with Hydrazide

    • The 5-bromo-2-oxo-1,2-dihydro-3H-indole is then reacted with 2-(4-methoxyphenyl)acetohydrazide under acidic or basic conditions to form the desired hydrazone linkage.
    • Common solvents for this reaction include ethanol or methanol, and the reaction is typically carried out at reflux temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
  • Reduction

    • Reduction reactions can target the hydrazone linkage, potentially converting it back to the corresponding hydrazide and aldehyde or ketone.
  • Substitution

    • The bromine atom on the indole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.

Major Products

  • Oxidized derivatives of the indole ring.
  • Reduced forms of the hydrazone linkage.
  • Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies to understand enzyme mechanisms and interactions.

Medicine

    Anticancer Activity: Preliminary studies may suggest potential anticancer properties, making it a candidate for further investigation in cancer research.

    Antimicrobial Properties: The compound could exhibit antimicrobial activity, useful in the development of new antibiotics.

Industry

    Material Science: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The exact mechanism of action of N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The indole moiety is known for its ability to interact with various biological targets, while the hydrazone linkage can form reversible covalent bonds with nucleophilic sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide: Similar structure with a chlorine atom instead of bromine.

    N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-hydroxyphenyl)acetohydrazide: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the bromine atom and the methoxy-substituted phenyl group in N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide may confer unique electronic and steric properties, influencing its reactivity and biological activity. These features can make it more selective or potent in its interactions compared to similar compounds.

This detailed overview provides a comprehensive understanding of N’~1~-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-(4-methoxyphenyl)acetohydrazide, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C17H14BrN3O3

Molecular Weight

388.2 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H14BrN3O3/c1-24-12-5-2-10(3-6-12)8-15(22)20-21-16-13-9-11(18)4-7-14(13)19-17(16)23/h2-7,9,19,23H,8H2,1H3

InChI Key

GJFWINSCZXJKQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O

Origin of Product

United States

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